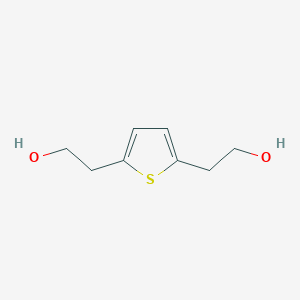

2,5-Thiophenediethanol

CAS No.: 131202-62-5

Cat. No.: VC8340440

Molecular Formula: C8H12O2S

Molecular Weight: 172.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131202-62-5 |

|---|---|

| Molecular Formula | C8H12O2S |

| Molecular Weight | 172.25 g/mol |

| IUPAC Name | 2-[5-(2-hydroxyethyl)thiophen-2-yl]ethanol |

| Standard InChI | InChI=1S/C8H12O2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2,9-10H,3-6H2 |

| Standard InChI Key | WPPRARSFPKXSAP-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)CCO)CCO |

| Canonical SMILES | C1=C(SC(=C1)CCO)CCO |

Introduction

Structural and Nomenclature Considerations

Thiophene derivatives are heterocyclic compounds featuring a five-membered aromatic ring with one sulfur atom. Substituted thiophenes, such as alcohols or diols, are of significant interest in organic synthesis due to their electronic properties and versatility in pharmaceutical applications . The hypothetical structure of 2,5-thiophenediethanol would involve hydroxyl groups at both the 2- and 5-positions, creating a symmetrical diol. Such a configuration could influence reactivity, solubility, and intermolecular interactions, though experimental data for this specific compound remain absent.

By contrast, 2-thiophenemethanol (C₅H₆OS), a mono-alcohol derivative, has been extensively characterized. Its properties, such as a boiling point of 207°C, density of 1.205 g/mL, and water solubility of 40 g/L at 20°C , suggest that diol analogs like 2,5-thiophenediethanol might exhibit higher polarity and boiling points due to additional hydrogen-bonding capacity.

Synthesis Pathways for Thiophene Derivatives

Dehydrohalogenation and Esterification

The synthesis of tetrahydrothiophene-2,5-dicarboxylic acid diesters, as detailed in patent US5093504A, involves dehydrohalogenation of 3,4-dihalotetrahydrothiophene intermediates in the presence of alcohols (e.g., n-butanol) at 50°–150°C . This method yields thiophene-2,5-dicarboxylic acid diesters with efficiencies exceeding 80% . While this process focuses on ester groups, analogous strategies could theoretically apply to diol synthesis via hydrolysis or reduction steps.

Phase-Transfer Catalysis

The patent also highlights the use of phase-transfer catalysts, such as benzalkonium halides, to facilitate reactions in biphasic systems . For 2,5-thiophenediethanol, similar catalysis might enable efficient ring closure or functional group interconversion under mild conditions.

Physicochemical Properties of Related Compounds

The following table summarizes key properties of 2-thiophenemethanol, which may serve as a proxy for inferring characteristics of 2,5-thiophenediethanol:

Applications in Pharmaceutical Chemistry

Antiproliferative Agents

2-Thiophenemethanol is a key intermediate in synthesizing styrylheterocycle analogs of resveratrol, which exhibit apoptosis-inducing activity . A diol variant like 2,5-thiophenediethanol could enhance binding affinity to biological targets through additional hydrogen-bonding interactions.

Polymer and Material Science

Thiophene diesters are precursors for conjugated polymers used in organic electronics . Diol derivatives might serve as monomers for polyesters or polyurethanes with unique electronic properties.

Challenges and Future Directions

The absence of empirical data for 2,5-thiophenediethanol underscores the need for targeted research. Proposed studies include:

-

Synthetic Exploration: Adapting methods from thiophene diester synthesis to introduce diol functionalities.

-

Computational Modeling: Predicting solubility, reactivity, and biological activity via density functional theory (DFT).

-

Toxicity Profiling: Assessing acute and chronic exposure risks in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume